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Compound of Interest

Compound Name:
6-(Trifluoromethyl)-4,5-

dihydropyridazin-3(2H)-one

Cat. No.: B1422362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its

unique physicochemical properties that facilitate potent drug-target interactions and can confer

favorable pharmacokinetic profiles.[1] This guide offers an in-depth, objective comparison of

the pharmacokinetic properties of various substituted pyridazine derivatives, substantiated by

experimental data to empower informed decisions in drug design and development.

The Influence of Substitution on Pyridazine
Pharmacokinetics: A Comparative Analysis
The pharmacokinetic behavior of pyridazine derivatives is profoundly influenced by the nature

and position of their substituents. Strategic chemical modifications to the pyridazine core can

dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME)

profile, allowing for the optimization of therapeutic efficacy and safety.

The following table summarizes key pharmacokinetic parameters for a selection of substituted

pyridazine derivatives, illustrating the wide range of properties achievable through targeted

chemical design.

Table 1: Comparative Pharmacokinetic Parameters of Substituted Pyridazine Derivatives
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Comp
ound/
Drug
Name

Speci
es

Dosin
g
Route

Tmax
(h)

Cmax
(ng/m
L)

AUC
(ng·h/
mL)

Half-
life
(t1/2)
(h)

Oral
Bioav
ailabil
ity
(%)

Protei
n
Bindi
ng
(%)

Prima
ry
Excre
tion
Route

GNE-

A[2]
Mouse Oral - - - - 88.0

96.7-

99.0
-

Rat Oral - - - 1.67 11.2
96.7-

99.0
-

Dog Oral - - - 16.3 55.8
96.7-

99.0
-

Monke

y
Oral - - - - 72.4

96.7-

99.0
-

Relug

olix[1]

Huma

n
Oral ~2.25

29 (at

40mg)
- 36-65 ~12 68-71

Feces

(81%)

Deucr

avaciti

nib[1]

Huma

n
Oral 1.5-2.3 - - 8-15 - - -

Pyrida

zinone

19[1]

Mouse Oral - - - -
Favora

ble
- -

Key Insights from the Comparative Data:

Species-Specific Metabolism: The oral bioavailability of GNE-A, a potent MET kinase

inhibitor, varies significantly across preclinical species, ranging from 11.2% in rats to 88.0%

in mice.[2] This underscores the critical need to evaluate pharmacokinetics in multiple

species during drug development to better predict human outcomes.

Extended Half-Life for Convenient Dosing: Relugolix, a nonpeptide GnRH receptor

antagonist, boasts a long elimination half-life of 36 to 65 hours in humans, a desirable

characteristic that allows for once-daily dosing.[1]
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Rapid Absorption: Deucravacitinib, an allosteric inhibitor of tyrosine kinase 2 (TYK2), is

rapidly absorbed in humans, with a time to maximum concentration (Tmax) of 1.5 to 2.3

hours.[1] Its half-life of 8-15 hours also supports a once-daily dosing regimen.[1]

High Plasma Protein Binding: GNE-A exhibits high plasma protein binding (96.7-99.0%),

indicating that a significant portion of the drug in circulation is bound to proteins and not

immediately available to exert its pharmacological effect.[2]

Primary Route of Elimination: The main route of elimination for Relugolix is through the

feces, suggesting significant biliary excretion and/or incomplete absorption.[1]

Causality Behind Experimental Choices: The "Why"
of Pyridazine Drug Design
The selection of specific substituents on the pyridazine ring is a deliberate process aimed at

optimizing the ADME profile of a drug candidate. Here are some key considerations:

Enhancing Metabolic Stability: The pyridazine ring itself can be more metabolically stable

than other aromatic systems like pyrazine.[3] However, certain substitutions can introduce

metabolic liabilities. For instance, unsubstituted phenyl rings are often susceptible to

hydroxylation.[4] By introducing electron-withdrawing groups or replacing the phenyl ring with

a different heterocycle, medicinal chemists can block these metabolic "hot spots" and

improve the compound's half-life.

Modulating Solubility and Permeability: The inherent polarity of the pyridazine ring can

improve aqueous solubility.[5] Further modifications, such as the introduction of basic groups

like N-methyl piperazine or morpholine, can further enhance solubility.[6] However, a balance

must be struck, as increased polarity can sometimes decrease membrane permeability.

Targeting Specific Transporters: Some pyridazine derivatives are substrates for efflux

transporters like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP),

which can limit their oral bioavailability.[2] Understanding these interactions is crucial for

designing molecules that can evade efflux and achieve better systemic exposure.
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Experimental Protocols: A Self-Validating System
for Pharmacokinetic Assessment
The data presented in this guide are generated from standardized preclinical and clinical

pharmacokinetic studies. These protocols are designed to be self-validating, ensuring the

reliability and reproducibility of the results.

In Vivo Pharmacokinetic Studies in Animals
A typical preclinical pharmacokinetic study is designed to evaluate the ADME properties of a

test compound in animal models, most commonly rodents (mice, rats) and non-rodents (dogs,

monkeys).

Step-by-Step Methodology:

Compound Administration: The pyridazine derivative is administered to the animals, typically

via both oral (PO) and intravenous (IV) routes to determine oral bioavailability.

Serial Blood Sampling: Blood samples are collected at predetermined time points after

dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[1]

Plasma Separation: The collected blood is processed via centrifugation to separate the

plasma, which is then stored at low temperatures until analysis.

Bioanalysis: The concentration of the drug in the plasma samples is quantified using a

validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass

Spectrometry (LC-MS/MS).

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to

calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL),

volume of distribution (Vd), and elimination half-life (t1/2) using non-compartmental analysis.

[1]

Human Pharmacokinetic Studies
Clinical pharmacokinetic studies are conducted in healthy human volunteers to assess the

safety and ADME properties of a new drug candidate.
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Step-by-Step Methodology:

Study Design: These studies are often single-center, randomized, double-blind, and placebo-

controlled.[1] They typically involve single ascending dose (SAD) and multiple ascending

dose (MAD) cohorts to evaluate the pharmacokinetics over a range of doses.

Dosing and Sample Collection: The drug is administered (e.g., orally), and blood samples

are collected at various time points to determine the plasma concentration profile. Urine and

feces may also be collected to investigate the routes of excretion.[1]

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-

time data. Safety and tolerability are closely monitored throughout the study.[1]

Visualizing the Experimental Workflow and Key
Relationships
Diagrams are essential for visualizing complex experimental workflows and the logical

relationships that underpin drug design.

Dosing Sampling & Processing Analysis Output

Compound Administration
(Oral & IV) Serial Blood Sampling Plasma Separation

(Centrifugation)
Bioanalysis

(LC-MS/MS) Pharmacokinetic Analysis PK Parameters
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Click to download full resolution via product page

Caption: A typical workflow for a preclinical pharmacokinetic study.
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Caption: Logical relationships in optimizing pyridazine pharmacokinetics.

In conclusion, the pharmacokinetic profiles of substituted pyridazines are highly tunable

through strategic chemical modifications. This allows for the refinement of ADME properties to

achieve desired therapeutic outcomes, such as extended half-life for less frequent dosing and

optimal bioavailability for effective systemic exposure. The data and methodologies presented

in this guide provide a valuable resource for researchers and scientists dedicated to the design

and development of novel pyridazine-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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